molecular formula C27H29NO11·HCl B193376 Doxorubicin Hydrochloride CAS No. 25316-40-9

Doxorubicin Hydrochloride

Cat. No. B193376
CAS RN: 25316-40-9
M. Wt: 580 g/mol
InChI Key: MWWSFMDVAYGXBV-UHFFFAOYSA-N
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Description

Doxorubicin Hydrochloride (DOX) is an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius . It is a type of chemotherapy drug that blocks an enzyme called topoisomerase II, which cuts and repairs tangled strands of DNA . This action stops or slows the growth of cancer cells and other rapidly dividing cells .


Synthesis Analysis

Doxorubicin is synthesized by a specialized polyketide synthase . The initial event in DXR synthesis is the selection of the propionyl-CoA starter unit and its decarboxylative addition to a two-carbon ketide unit, derived from malonyl-CoA to produce the five-carbon B-ketovaleryl ACP .


Molecular Structure Analysis

Adriamycin (synonym doxorubicin) is a glycoside antibiotic whose structure and stereochemistry consist of the tetracyclic quinoid aglycone adriamycinone (14-hydroxydaunomycinone) linked to the amino sugar daunosamine . The planar aromatic chromophore portion of the molecule intercalates between two base pairs of the DNA, while the six-membered daunosamine sugar sits in the minor groove and interacts with flanking base pairs immediately adjacent to the intercalation site .


Chemical Reactions Analysis

Doxorubicin is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . For instance, it causes the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway .


Physical And Chemical Properties Analysis

The physicochemical properties of Doxorubicin Hydrochloride have been analyzed using mid-infrared spectroscopic methods . These methods have been developed for the quantitative analysis of Doxorubicin Hydrochloride in bulk and marketed formulations .

Scientific Research Applications

  • Novel Drug Delivery Systems : DOX is effective against multiple cancers but limited by dose-dependent toxicity. Research has focused on novel drug delivery systems, like liposomal and nano-formulations, to reduce toxicity and increase efficacy (Vyas et al., 2020).

  • Adsorption Properties : Studies on graphene oxide (GO) as a drug carrier show high adsorption capacity for DOX, which could minimize side effects like cardiotoxicity and alopecia (Wu et al., 2013).

  • Gliadin Nanoparticles for Encapsulation : Encapsulating DOX in gliadin nanoparticles (GNPs) modulates its cytotoxicity and offers a sustained drug release, highlighting the potential for GNPs as carriers for hydrophilic antitumor compounds (Voci et al., 2023).

  • pH-Sensitive Polymeric Nanoparticles : pH-sensitive nanoparticles are being developed for targeted DOX delivery to tumor cells, resolving stability and drug release challenges (Meng et al., 2014).

  • Fluorescent Silica Nanoparticles for Delivery : Research on doxorubicin-tethered fluorescent silica nanoparticles (DOX-Hyd@FSiNPs) shows promise for cancer therapy with effective delivery into cancer cells and controlled release in acidic environments (Zhang & Kong, 2015).

  • Liposomal Encapsulation for Therapy : Liposomal encapsulation of DOX, such as in Doxil, has been shown to enhance therapeutic effects in cancer treatments (Vaage et al., 1993).

  • Improving Chemotherapy in Breast Cancer : Inclusion of DOX in Cooper type regimens for advanced breast cancer shows benefits in survival, response rate, and time to treatment failure (A’Hern et al., 1993).

  • Optoacoustic Properties for Theranostic Application : DOX's optoacoustic properties enable investigation of tumor response and drug distribution, offering potential as a theranostic agent (Kimm et al., 2019).

  • Nanocarriers for Metastatic Breast Cancer : Nonionic surfactant vesicles (NSVs) loading DOX show promise for treating metastatic breast cancer with enhanced anticancer effects and reduced side effects (Di Francesco et al., 2021).

  • Reversible Cardiotoxicity : DOX-induced cardiotoxicity, a prime limiting factor, has been studied for potential reversibility through standard cardiac therapy (Cohen et al., 1982).

Safety And Hazards

Doxorubicin is mutagenic and genotoxic . The most serious toxicity associated with Doxorubicin is cardiomyopathy, caused by the tendency of Doxorubicin to accumulate in the membranes of the mitochondria . Doxorubicin is also potentially a hazard to the developing fetus though it does not efficiently pass the placenta .

Future Directions

Doxorubicin Hydrochloride is being studied in the treatment of other types of cancer . The future for the continued use of doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
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InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl
Source PubChem
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Molecular Formula

C27H29NO11.ClH, C27H30ClNO11
Record name ADRIAMYCIN HYDROCHLORIDE
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Related CAS

23214-92-8 (Parent)
Record name Doxorubicin hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID3030636
Record name Doxorubicin hydrochloride
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Molecular Weight

580.0 g/mol
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Physical Description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Product Name

Doxorubicin Hydrochloride

CAS RN

25316-40-9
Record name ADRIAMYCIN HYDROCHLORIDE
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Record name Doxorubicin hydrochloride [USP:JAN]
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Record name (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride
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Record name DOXORUBICIN HYDROCHLORIDE
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Melting Point

399 to 401 °F (Decomposes) (NTP, 1992)
Record name ADRIAMYCIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin Hydrochloride
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Doxorubicin Hydrochloride
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
36,100
Citations
X Yang, X Zhang, Z Liu, Y Ma, Y Huang… - The Journal of Physical …, 2008 - ACS Publications
A novel graphene oxide−doxorubicin hydrochloride nanohybrid (GO−DXR) was prepared via a simple noncovalent method, and the loading and release behaviors of DXR on GO were …
Number of citations: 090 pubs.acs.org
CSP Sastry, JSVML Rao - Talanta, 1996 - Elsevier
Four simple and sensitive visible spectrophotometric methods (AD) have been described for the assay of doxorubicin hydrochloride either in pure form or in pharmaceutical formulations…
Number of citations: 66 www.sciencedirect.com
DM Benival, PV Devarajan - International journal of pharmaceutics, 2012 - Elsevier
… The present study discusses design of doxorubicin hydrochloride (Dox) loaded lipid based nanocarrier (LIPOMER) for oral delivery. High entrapment (>90%) and high loading (38.11 ± …
Number of citations: 82 www.sciencedirect.com
S Wu, X Zhao, Y Li, Q Du, J Sun, Y Wang, X Wang… - Materials, 2013 - mdpi.com
Doxorubicin hydrochloride (DOX) is an effective anticancer agent for leukemia chemotherapy, although its clinical use has been limited because of its side effects such as cardiotoxicity, …
Number of citations: 154 www.mdpi.com
JF Burke, JF Laucius, HS Brodovsky… - Archives of Internal …, 1977 - jamanetwork.com
Doxorubicin hydrochloride (Adriamycin) therapy was associated with renal failure in a 78-year-old man. The pathophysiologic findings in this patient were similar to those seen following …
Number of citations: 100 jamanetwork.com
Y Du, W Chen, M Zheng, F Meng, Z Zhong - Biomaterials, 2012 - Elsevier
… )ethane methacrylate)-b-poly(acrylic acid) (PEG-PTTMA-PAA) triblock copolymers for active loading as well as triggered intracellular release of hydrophilic doxorubicin hydrochloride (…
Number of citations: 210 www.sciencedirect.com
B Sabeti, MI Noordin, S Mohd, R Hashim… - BioMed research …, 2014 - hindawi.com
The usage of natural products in pharmaceuticals has steadily seen improvements over the last decade, and this study focuses on the utilization of palm oil in formulating liposomal …
Number of citations: 58 www.hindawi.com
X Xu, X Chen, X Wang, X Jing - European Journal of Pharmaceutics and …, 2008 - Elsevier
The release behavior of a water-soluble small molecule drug from the drug-loaded nanofibers prepared by emulsion-electrospinning was investigated. Doxorubicin hydrochloride (Dox), …
Number of citations: 261 www.sciencedirect.com
ME Brewster, T Loftsson, KS Estes, JL Lin… - International journal of …, 1992 - Elsevier
A number of cyclodextrins were examined as to their ability to stabilize doxorubicin in solution and to enhance the rate of its dissolution. 2-Hydroxypropyl-β-cyclodextrin (HPβCD), 2-…
Number of citations: 70 www.sciencedirect.com
TN Nguyen, TT Nguyen, THL Nghiem, DT Nguyen… - Molecules, 2021 - mdpi.com
Silica nanoparticles (SiO 2 NPs) synthesized by the Stober method were used as drug delivery vehicles. Doxorubicin hydrochloride (DOX·HCl) is a chemo-drug absorbed onto the SiO 2 …
Number of citations: 18 www.mdpi.com

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